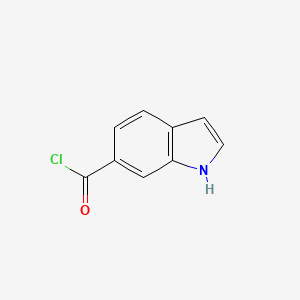

1H-Indole-6-carbonyl chloride

Description

Significance of Indole (B1671886) Scaffolds in Organic Synthesis

The indole moiety, a foundational heterocyclic scaffold, is of paramount importance in organic synthesis. researchgate.netsemanticscholar.org This structural unit, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in a vast array of natural products, pharmaceuticals, and advanced materials. researchgate.netsemanticscholar.org The versatility of the indole framework allows for its incorporation into a multitude of pharmacologically active molecules that are instrumental in the development of therapeutic agents for a wide range of diseases. semanticscholar.orgresearchgate.net

Indole derivatives are noted for their broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. smolecule.commdpi.com The ability of the indole nucleus to serve as a scaffold for diverse functionalization has made it a privileged structure in medicinal chemistry. researchgate.net Researchers continuously explore novel methods for the synthesis and modification of indole-containing compounds to develop new therapeutic agents. researchgate.netmdpi.com The ongoing interest in indole chemistry highlights its significance in creating complex and biologically relevant molecules. researchgate.netrsc.org

Role of Acyl Chlorides as Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are highly reactive organic compounds that serve as crucial intermediates in organic synthesis. numberanalytics.comfiveable.me Their general structure, R-COCl, features a carbonyl group bonded to a chlorine atom. numberanalytics.com This arrangement makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, rendering acyl chlorides more reactive than other carboxylic acid derivatives like esters and amides. numberanalytics.comlibretexts.org

Their high reactivity makes them exceptionally useful for introducing acyl groups into other molecules, a process known as acylation. numberanalytics.comatamanchemicals.com This is a fundamental step in the synthesis of a wide variety of compounds, including esters, amides, and anhydrides. numberanalytics.comwikipedia.org The conversion of carboxylic acids to acyl chlorides is a common strategy to "activate" the carboxyl group for subsequent reactions. fiveable.me Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are frequently used for this transformation. numberanalytics.com The versatility and reactivity of acyl chlorides establish them as indispensable tools for constructing complex organic molecules in fields ranging from pharmaceuticals to materials science. numberanalytics.comfiveable.me

Positioning of 1H-Indole-6-carbonyl chloride within Contemporary Heterocyclic Chemistry

This compound holds a specific and valuable position in modern heterocyclic chemistry. It combines the biologically significant indole scaffold with the high reactivity of an acyl chloride functional group. This dual-functionality makes it a powerful building block for the synthesis of complex, functionalized indole derivatives. smolecule.com

The position of the carbonyl chloride at the 6-position of the indole ring is significant. While much of indole chemistry focuses on reactions at the C2 and C3 positions of the pyrrole ring, functionalization at the benzene ring, such as at C6, allows for the synthesis of a different class of indole derivatives with unique electronic and steric properties. bhu.ac.in This enables the exploration of new chemical space and the development of novel compounds with potentially distinct biological activities.

The compound serves as a key intermediate for creating a variety of derivatives, such as amides and esters, through reactions with nucleophiles. smolecule.com For instance, it can be used to synthesize complex molecules with potential therapeutic applications, such as inhibitors of specific enzymes or receptor ligands. The strategic placement of the reactive acyl chloride group on the indole core makes this compound a highly relevant and sought-after intermediate for medicinal chemists and organic synthesists working on the cutting edge of heterocyclic chemistry. researchgate.netmdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

1H-indole-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPUVXAGGCKFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594427 | |

| Record name | 1H-Indole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215941-02-9 | |

| Record name | 1H-Indole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole 6 Carbonyl Chloride and Its Precursors

Strategies for 1H-Indole-6-carboxylic Acid Synthesis

The regioselective synthesis of 1H-Indole-6-carboxylic acid is a key challenge due to the inherent reactivity of the indole (B1671886) nucleus, which typically favors electrophilic substitution at the C3 position. To overcome this, various strategies have been developed to direct functionalization to the C6 position of the indole ring.

Directed Functionalization at the C6 Position of Indole

Directed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of substituted indoles. These methods utilize a directing group, often attached to the indole nitrogen, to guide a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization.

Ruthenium-Catalyzed C6-H Alkylation:

Recent research has demonstrated the efficacy of ruthenium catalysis for the remote C6-selective C-H alkylation of indole derivatives. acs.orgacs.orgbath.ac.uk This methodology often employs an N-pyrimidinyl directing group on the indole. An ancillary directing group at the C3 position, such as an ester, has been shown to be crucial for achieving high yields and selectivity at the C6 position. acs.orgbath.ac.ukscispace.com The proposed mechanism involves a C2-cyclometalation followed by a σ-activation pathway. acs.orgbath.ac.uk A one-pot procedure that installs the C3 directing group and subsequently functionalizes the C6 position has also been developed, proceeding through ruthenium redox catalysis. acs.orgbath.ac.uk

| Catalyst System | Directing Group | Ancillary Group (C3) | Functionalization | Yield (%) | Reference |

| [RuCl₂(p-cymene)]₂ | N-pyrimidinyl | Ester | Alkylation | Up to 92 | acs.orgbath.ac.uk |

Copper-Catalyzed C6-Arylation:

The direct and site-selective arylation of indoles at the C6 position has been successfully achieved using copper catalysis. acs.orgacs.orgnih.gov The key to this high regioselectivity is the use of a sterically hindered N-P(O)tBu₂ directing group. acs.orgacs.org This directing group guides the copper catalyst to the C6 position, overriding the intrinsic reactivity at other positions. acs.org The coupling partners are typically diaryliodonium triflate salts, and the reaction proceeds in the presence of catalytic copper(I) oxide (CuO) under mild conditions, avoiding the need for ligands and other additives. acs.orgnih.gov

| Catalyst | Directing Group | Coupling Partner | Functionalization | Reference |

| CuO | N-P(O)tBu₂ | Diaryliodonium triflate | Arylation | acs.orgacs.orgnih.gov |

Oxidative Dearomatization Routes to 6-Substituted Indoles

Oxidative dearomatization of indoles presents an alternative and powerful strategy for accessing substituted indolines and indolenines, which can then be rearomatized to afford functionalized indoles. rsc.org This approach involves the temporary disruption of the indole's aromaticity to introduce substituents at otherwise unreactive positions.

Palladium-Catalyzed Oxidative Dearomatization:

Palladium(II)-catalyzed oxidative Wacker-type cyclization/dearomatization of 2,3-disubstituted indoles has been developed, providing access to diverse fused indolines. rsc.orgrsc.org These reactions often utilize molecular oxygen as the oxidant and can lead to the formation of indolines with C2-oxygenated quaternary stereocenters. rsc.orgrsc.org Subsequent manipulation of these dearomatized intermediates can lead to 6-substituted indole derivatives. Furthermore, palladium-catalyzed dearomative Heck reactions and other cascade processes have been employed to construct complex polycyclic indoline (B122111) scaffolds. sci-hub.stacs.org

Hypoiodite-Catalyzed Oxidative Dearomatization:

A novel approach utilizing chiral quaternary ammonium (B1175870) hypoiodite (B1233010) catalysis enables the enantioselective dearomative aza-spirocyclization of 2,3-disubstituted indoles. nih.govnih.govacs.orgthieme-connect.com Mechanistic studies suggest that the reaction proceeds through an "umpolung" of the typical indole reactivity at C3 via iodination of the indole nitrogen. nih.govacs.org While this method primarily focuses on spirocyclization, the principles of activating the indole ring through N-functionalization and subsequent dearomatization can be conceptually extended to the synthesis of various substituted indoles that could be precursors to 6-substituted derivatives.

Conversion of 1H-Indole-6-carboxylic Acid to 1H-Indole-6-carbonyl chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. This is typically achieved using a variety of chlorinating agents.

Chlorination Reagents and Reaction Conditions

Several standard reagents are employed for the chlorination of carboxylic acids, each with its own advantages and specific reaction conditions. masterorganicchemistry.comchemguide.co.uk

Thionyl Chloride (SOCl₂):

Thionyl chloride is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying purification. masterorganicchemistry.com The reaction is often carried out in an inert solvent, and sometimes a catalytic amount of a base like pyridine (B92270) is added to accelerate the reaction. rsc.orgpublish.csiro.auresearchgate.net

Oxalyl Chloride ((COCl)₂):

Oxalyl chloride is another common and often milder alternative to thionyl chloride. wikipedia.orgsci-hub.sechemicalbook.comresearchgate.net It also produces gaseous byproducts (CO, CO₂, and HCl), facilitating workup. wikipedia.orgchemicalbook.com The reaction is typically performed in an inert solvent and is often catalyzed by N,N-dimethylformamide (DMF). chemicalbook.com

Phosphorus Pentachloride (PCl₅):

Phosphorus pentachloride is a powerful chlorinating agent that readily converts carboxylic acids to acyl chlorides. chemguide.co.ukchemtube3d.com The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. chemguide.co.uk Due to its high reactivity, it is often used when other reagents fail.

| Chlorinating Reagent | Typical Byproducts | Common Conditions | Reference |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Inert solvent, optional pyridine catalyst | masterorganicchemistry.comlibretexts.org |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Inert solvent, often with catalytic DMF | wikipedia.orgchemicalbook.com |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Inert solvent | chemguide.co.ukchemtube3d.com |

Alternative Synthetic Approaches to Indole Carbonyl Chlorides

While the two-step synthesis via the carboxylic acid is the most direct route to this compound, other methods, such as direct chloroacetylation of the indole ring, can provide access to related indole carbonyl chlorides, which may serve as useful structural analogs or intermediates.

Chloroacetylation Reactions

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. The chloroacetylation of indole typically occurs at the electron-rich C3 position.

Lewis Acid Catalyzed Chloroacetylation:

The reaction of indole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), leads to the formation of 3-chloroacetylindole. nih.govresearchgate.net The Lewis acid activates the chloroacetyl chloride, making it a more potent electrophile for the attack by the indole nucleus. nih.govnih.govscispace.comorganic-chemistry.org While this method does not directly yield the 6-substituted isomer, it is a fundamental reaction for producing C3-acylated indoles. In some specific cases with substituted indoles, acylation at other positions, including C4 and C6, has been observed. For instance, the Friedel-Crafts acylation of 2,3-diphenyl-5-methoxy-indole with chloroacetyl chloride has been reported to yield a di-4,6-chloroacetyl derivative. nih.gov

| Indole Substrate | Reagent | Catalyst | Product | Reference |

| Indole | Chloroacetyl chloride | Lewis Acid (e.g., AlCl₃, SnCl₄) | 3-Chloroacetylindole | nih.gov |

| 2,3-diphenyl-5-methoxy-indole | Chloroacetyl chloride | Friedel-Crafts conditions | di-4,6-chloroacetyl derivative | nih.gov |

Grignard Reactions with Chloroformates

The reaction of Grignard reagents with chloroformates provides a direct route to the formation of esters. organic-chemistry.org In the context of indole chemistry, this involves the preparation of an indole-based Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a chloroformate, such as ethyl chloroformate. organic-chemistry.orgresearchgate.netcdnsciencepub.com

The generation of the indole Grignard reagent (indolylmagnesium halide) is typically achieved by reacting indole with a Grignard reagent like methylmagnesium iodide. This results in the deprotonation of the indole nitrogen, forming the N-1 Grignard reagent. However, this species exists in equilibrium with C-2 and C-3 metalated forms. When this reagent mixture reacts with ethyl chloroformate, substitution can occur at different positions. Research has shown that the reaction of indole magnesium iodide with ethyl chloroformate can yield both 1-carbethoxyindole and 3-carbethoxyindole. researchgate.netcdnsciencepub.com The product distribution is sensitive to reaction conditions, with lower temperatures (-10°C) favoring the N-1 product and slightly higher temperatures (10°C) favoring the C-3 product. researchgate.net

To achieve selective C-6 functionalization, a common strategy is to start with a 6-haloindole (e.g., 6-bromoindole). Halogen-metal exchange or direct insertion of magnesium would generate the Grignard reagent specifically at the C-6 position. This C-6 indolylmagnesium halide can then react with a suitable chloroformate to yield the corresponding indole-6-carboxylate ester. This ester can be subsequently hydrolyzed to indole-6-carboxylic acid and then converted to this compound. Cross-coupling reactions involving organocopper reagents derived from Grignard reagents and chloroformates have been shown to be highly efficient for ester synthesis, offering a chemoselective approach that replaces the chloride while preserving other functional groups. organic-chemistry.org

| Temperature (°C) | Major Product | Minor Product |

|---|---|---|

| -10 | 1-Carbethoxyindole | 3-Carbethoxyindole |

| 10 | 3-Carbethoxyindole | 1-Carbethoxyindole |

| 35 (with 2 equiv. chloroformate) | 1,3-Dicarbethoxyindole | Significant quantities formed |

Carbonylative Methodologies Utilizing CO Sources

Carbonylation reactions are powerful tools for introducing a carbonyl group (C=O) into organic molecules using carbon monoxide (CO) or its surrogates. beilstein-journals.orgnih.gov These methods, particularly those catalyzed by transition metals, have become indispensable for the synthesis of carboxylic acids, esters, amides, and ketones, including those derived from indoles. beilstein-journals.orgnih.gov

Palladium-catalyzed carbonylation is a highly versatile and widely used method for the synthesis of indolecarboxylic acid derivatives. beilstein-journals.orgnih.gov The most common approach involves the carbonylation of a haloindole, such as 6-bromo- or 6-iodoindole. beilstein-journals.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by the insertion of carbon monoxide and subsequent reaction with a nucleophile (e.g., water, alcohol, or amine) to yield the corresponding carboxylic acid, ester, or amide. beilstein-journals.orgnih.gov

| Substrate Type | Catalyst System | CO Source/Pressure | Conditions | Product Type |

|---|---|---|---|---|

| 2-(2-Bromophenyl)-1H-indoles | Pd(OAc)₂ / BuPAd₂ | 1 bar | DABCO, DMSO, 120°C | Indole-fused lactam |

| 2-(2-Bromophenyl)-1H-indoles | PdCl₂ / PPh₃ | 10 bar | Et₃N, Toluene, 110°C | Indole-fused lactam |

| 2-Alkynylanilines | Pd(OAc)₂, DPEPhos | TFBen (CO surrogate) | DIPEA, MeCN | 1-(1H-indol-1-yl)-2-arylethan-1-one |

| o-Vinylnitrobenzenes | Pd(OAc)₂, 1,10-phen | 10-20 bar | Tributylamine, CH₃CN, 140°C | 2-Substituted Indole |

Rhodium catalysts offer an alternative and sometimes complementary approach to palladium for the carbonylation of indoles. beilstein-journals.org Rhodium catalysis is particularly notable for its ability to facilitate direct C-H bond activation and subsequent carbonylation, potentially avoiding the need for pre-functionalized halo-indoles. nih.govcas.cn This approach offers a more atom-economical route to carbonylated indoles.

For instance, a rhodium-catalyzed protocol has been developed for the direct carbonylation of indoles to form indole-3-carboxylates with high regioselectivity. cas.cn This system, using [Rh(COD)Cl]₂ as the catalyst and K₂S₂O₈ as an oxidant, operates under mild conditions and demonstrates good functional group tolerance. cas.cn While this particular method favors the C-3 position, modifications in directing groups or reaction conditions could potentially steer the carbonylation to other positions of the indole nucleus.

Another innovative rhodium-catalyzed method involves the alkoxycarbonylation of indolines using dialkyl dicarbonates as a CO-free carbonyl source. nih.govacs.org This process, catalyzed by [RhCl(CO)₂]₂, provides a straightforward protocol for synthesizing C-7 carbonylated indolines, which can then be aromatized to the corresponding indoles. nih.govacs.org The reaction proceeds via a proposed mechanism involving oxidative addition of the rhodium(I) catalyst to the dicarbonate, followed by C-7 selective C-H activation of the indoline. nih.gov

| Reaction Type | Catalyst | Carbonyl Source | Key Features |

|---|---|---|---|

| Direct C-H Carbonylation of Indoles | [Rh(COD)Cl]₂ | CO | High regioselectivity for C-3; mild conditions. cas.cn |

| C-H Alkoxycarbonylation of Indolines | [RhCl(CO)₂]₂ | Dialkyl dicarbonates | CO-free; targets C-7 position. nih.govacs.org |

| Benzannulation of Heteroaryl Propargylic Esters | [Rh(CO)₂Cl]₂ or [Rh(COD)₂]BF₄ | CO (1 bar) | Forms indole derivatives through dearomatization/aromatization sequence. beilstein-journals.orgnih.gov |

Reactivity and Chemical Transformations of 1h Indole 6 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the C6-Carbonyl Chloride

The carbonyl chloride group at the C6 position of 1H-indole-6-carbonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles. This reactivity is the basis for the synthesis of a large family of indole-6-carboxamides, esters, and other carbonyl derivatives.

Amidation and Esterification Reactions

Amidation and esterification are the most common transformations of this compound, providing straightforward access to indole-6-carboxamides and indole-6-carboxylates, respectively. These reactions typically proceed under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base to neutralize the hydrochloric acid byproduct.

Amidation: The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-substituted or N,N-disubstituted indole-6-carboxamides. A patent for methods of treating hepatitis C describes the reaction of this compound with aniline (B41778) in tetrahydrofuran (B95107) (THF) at 0°C, which is then warmed to ambient temperature and stirred for 16 hours to yield the corresponding amide. google.com

| Amine | Base | Solvent | Conditions | Product | Yield |

| Aniline | - | THF | 0°C to rt, 16h | N-phenyl-1H-indole-6-carboxamide | Not Specified |

Esterification: Similarly, alcohols and phenols react with this compound to furnish the corresponding esters. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to facilitate the reaction. The N-Boc protected variant, 1-Boc-1H-indole-6-carbonyl chloride, is also frequently used in these reactions to prevent side reactions at the indole (B1671886) nitrogen.

| Alcohol/Phenol | Base | Solvent | Conditions | Product | Yield |

| General Alcohol (ROH) | Pyridine | Dichloromethane | 0°C to rt | Alkyl 1H-indole-6-carboxylate | Not Specified |

| General Phenol (ArOH) | Triethylamine | THF | rt | Aryl 1H-indole-6-carboxylate | Not Specified |

Derivatization with Various Nucleophiles

Beyond simple amides and esters, the acyl chloride functionality of this compound can be derivatized with a variety of other nucleophiles. These reactions expand the scope of accessible indole derivatives for various applications.

Reaction with Thiols: Thiols can react with this compound to form thioesters. These reactions are analogous to esterifications and are typically performed under similar conditions, often employing a base to activate the thiol.

Friedel-Crafts Acylation: this compound can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds. This reaction, catalyzed by a Lewis acid such as aluminum chloride, leads to the formation of aryl (1H-indol-6-yl)methanones.

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), can react with the acyl chloride to form ketones. These reactions must be carefully controlled to prevent over-addition to the resulting ketone. A patent describes the reaction of Grignard reagents with indole derivatives, which can lead to addition at various positions on the indole ring. google.com

| Nucleophile | Reagent/Catalyst | Product Type |

| Thiol (RSH) | Base | Thioester |

| Arene (Ar-H) | Lewis Acid (e.g., AlCl₃) | Aryl (1H-indol-6-yl)methanone |

| Grignard Reagent (RMgX) | - | (1H-indol-6-yl)ketone |

Functionalization of the Indole Nucleus

In addition to the reactions at the C6-carbonyl chloride, the indole nucleus of this compound can also be functionalized. These reactions can be directed to the indole nitrogen (N1) or to one of the carbon atoms of the aromatic ring system.

Reactivity at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is nucleophilic and can be functionalized through various reactions, such as alkylation and acylation. To perform these reactions, the indole nitrogen is typically deprotonated with a base to form the more nucleophilic indolate anion.

N-Alkylation: The alkylation of the indole nitrogen can be achieved using alkyl halides in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or THF. googleapis.com These conditions are well-established for the N-alkylation of various indole derivatives. googleapis.com

N-Acylation: The indole nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides. Similar to N-alkylation, a base is generally required to deprotonate the indole nitrogen. Protecting the indole nitrogen with an acyl group can be a strategic step to modulate the reactivity of the indole ring in subsequent reactions.

| Reaction | Reagent | Base | Solvent | Product |

| N-Alkylation | Alkyl Halide (R-X) | NaH | DMF or THF | 1-Alkyl-1H-indole-6-carbonyl chloride |

| N-Acylation | Acyl Chloride (RCOCl) | NaH | THF | 1-Acyl-1H-indole-6-carbonyl chloride |

Site-Selective C-H Functionalization of the Indole Aromatic Ring

Direct functionalization of the C-H bonds of the indole ring is a powerful strategy for the synthesis of complex indole derivatives. The regioselectivity of these reactions is often controlled by the inherent electronic properties of the indole nucleus or by the use of directing groups.

The C2 position of the indole ring is often a preferred site for C-H functionalization due to its electronic properties. Transition metal-catalyzed reactions, particularly with palladium and rhodium, have been extensively developed for the selective functionalization of the C2-H bond of indoles. These reactions often require the indole nitrogen to be protected with a suitable directing group.

Palladium-Catalyzed C2-H Arylation: N-substituted indoles can undergo direct arylation at the C2 position with aryl halides in the presence of a palladium catalyst. nih.gov This methodology offers a practical route to C2-arylated indoles with good yields and functional group tolerance. nih.gov For N-unprotected indoles, palladium-catalyzed C2-arylation has also been achieved using norbornene-mediated C-H activation. researchgate.net

Rhodium-Catalyzed C2-H Alkenylation: Rhodium catalysts have been employed for the C2-selective alkenylation of indoles. rsc.orggoettingen-research-online.de These reactions typically involve a directing group on the indole nitrogen to achieve high regioselectivity.

While specific examples starting directly from this compound are not abundant in the literature, the established methodologies for C2-H functionalization of other indole derivatives suggest that N-protected derivatives of this compound would be suitable substrates for these transformations. The resulting C2-functionalized indole-6-carbonyl chlorides could then be further elaborated through reactions at the acyl chloride group.

| Reaction | Catalyst | Coupling Partner | Directing Group | Product |

| C2-H Arylation | Palladium | Aryl Halide | N-substituent | 2-Aryl-1H-indole-6-carbonyl chloride derivative |

| C2-H Alkenylation | Rhodium | Alkene/Alkyne | N-substituent | 2-Alkenyl-1H-indole-6-carbonyl chloride derivative |

C7-H Functionalization

The direct functionalization of the C7 position of the indole ring is a significant challenge in synthetic chemistry due to the inherent electronic properties of the indole nucleus, which favor reactivity at the C2 and C3 positions. researchgate.net However, recent advancements in transition-metal-catalyzed reactions, often employing directing groups, have provided powerful methods for the site-selective functionalization of the otherwise inert C7–H bond. researchgate.netrsc.org These strategies have enabled the formation of new carbon-carbon and carbon-heteroatom bonds, thereby expanding the chemical space accessible from indole derivatives. researchgate.net

While specific studies detailing the C7-H functionalization of this compound are not extensively documented in the provided search results, the general principles of directed C-H activation on the indole scaffold are well-established. Typically, a directing group installed on the indole nitrogen or at a nearby position chelates to a transition metal catalyst, bringing the catalytic center in close proximity to the C7–H bond and facilitating its activation. This approach has been successfully applied to various indole substrates to introduce a range of functional groups at the C7 position. researchgate.netresearchgate.net

For instance, cobalt-catalyzed C7-alkynylation of indolines with bromoalkynes has been demonstrated, showcasing the feasibility of forming C-C bonds at this position. researchgate.net Although this example involves an indoline (B122111), it highlights a strategic approach that could potentially be adapted for this compound, possibly after N-protection and introduction of a suitable directing group. The carbonyl chloride functionality at the C6 position might also exert electronic or steric influences on the reactivity of the adjacent C7–H bond in such directed transformations. Further research is necessary to explore the direct C7-H functionalization of this compound and to understand the role of the C6-carbonyl chloride group in directing or influencing such reactions.

Reactivity at the C3 Position

The C3 position of the indole ring is inherently nucleophilic and represents a primary site for electrophilic substitution. nih.gov This reactivity is a cornerstone of indole chemistry, allowing for the introduction of a wide array of functional groups. While the primary focus of reactivity for this compound is often centered on the acyl chloride group, the C3 position remains a viable site for further chemical transformations.

The electronic nature of the C6-carbonyl chloride substituent, being electron-withdrawing, is expected to decrease the electron density of the entire indole ring system, thereby reducing the nucleophilicity of the C3 position compared to unsubstituted indole. However, this deactivation does not entirely preclude reactions at C3. Under appropriate conditions with sufficiently reactive electrophiles, functionalization at this position can still be achieved.

Common reactions at the C3 position of indoles include:

Electrophilic Substitution: Reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations or alkylations can introduce carbon-based substituents.

Addition to Electrophiles: Indoles can react with aldehydes and ketones, often under acidic conditions, to form bis(indolyl)methanes or related structures.

Metal-Catalyzed Cross-Coupling: While less common for the C-H bond at C3 without pre-functionalization, strategies involving C-H activation can lead to arylation, alkenylation, or alkynylation.

In the context of this compound, any reaction at the C3 position would need to be conducted under conditions that are compatible with the reactive carbonyl chloride group. This may necessitate the use of protecting groups or carefully controlled reaction conditions to avoid undesired side reactions at the C6 position. For example, performing a C3 functionalization prior to the introduction or activation of the carbonyl chloride group at C6 could be a viable synthetic strategy.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful means to functionalize the indole scaffold, including derivatives like this compound. The versatility of catalysts, primarily based on palladium, but also copper, rhodium, iron, and nickel, allows for a wide range of transformations. researchgate.net

Cross-Coupling Strategies Employing the Carbonyl Chloride

The carbonyl chloride group of this compound is a highly reactive functional group that can readily participate in various cross-coupling reactions. This functionality serves as an excellent electrophilic partner for coupling with a wide range of organometallic reagents. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. nih.govnih.gov

One of the most common applications of acyl chlorides in cross-coupling is in the synthesis of ketones. For example, in a reaction analogous to the Suzuki coupling, this compound could be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst to yield a 6-aroyl- or 6-alkanoyl-indole. Similarly, Stille coupling with organotin reagents or Negishi coupling with organozinc reagents would also afford ketones.

The general mechanism for these palladium-catalyzed couplings involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of the carbonyl chloride, forming a palladium(II) intermediate.

Transmetalation: The organometallic reagent transfers its organic group to the palladium center, displacing the chloride.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the ketone product.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and can be optimized to achieve high yields and selectivity. The reactivity of the N-H bond of the indole may require protection in some cases to prevent side reactions.

Oxidative Coupling Reactions

Oxidative coupling reactions represent an increasingly important class of transformations that involve the formation of a new bond between two C-H bonds, or a C-H bond and an X-H bond (where X is a heteroatom), under the action of a metal catalyst and an oxidant. acs.org These reactions offer an atom-economical and environmentally friendly alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

For a substrate like this compound, oxidative coupling could potentially occur at several positions on the indole nucleus, most notably at the C2, C3, or C7 positions. The regioselectivity of such reactions is often controlled by the directing group and the specific catalyst system employed.

While specific examples of oxidative coupling involving this compound are not detailed in the provided search results, the general principles can be applied. For instance, an N-H indole can act as a nucleophile in oxidative cross-dehydrogenative coupling (CDC) reactions. mdpi.com It is also conceivable that the carbonyl group at the C6 position, or a derivative thereof, could act as a directing group to facilitate C-H activation at the C5 or C7 positions.

An example of a related transformation is the oxidative dearomative coupling of indoles with various carbon-based nucleophiles to furnish 2,2-disubstituted indolin-3-ones. mdpi.com This demonstrates the potential of indole derivatives to participate in oxidative coupling cascades leading to complex molecular architectures. The development of oxidative coupling methods for this compound would provide novel and efficient pathways for the synthesis of highly functionalized indole derivatives.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are powerful strategies for the construction of fused and polycyclic ring systems. For a molecule like this compound, which possesses both an electrophilic carbonyl chloride group and a nucleophilic indole core, several intramolecular cyclization pathways can be envisioned, leading to the formation of novel heterocyclic structures. These cyclizations are often facilitated by transition metal catalysts, most notably palladium. mdpi.com

A common strategy involves tethering a reactive group to the indole nitrogen, which can then undergo an intramolecular reaction with a functional group on the benzene (B151609) portion of the indole. For example, if a suitable nucleophile were introduced at the N1 position, it could potentially attack the electrophilic carbonyl chloride at C6, leading to the formation of a new ring fused to the indole core.

Palladium-catalyzed intramolecular cyclizations are particularly well-developed. These can include intramolecular Heck reactions, where an alkene tethered to the indole cyclizes onto an aryl halide (or triflate), or intramolecular C-H activation/cyclization cascades. While the carbonyl chloride itself is not a typical partner for a Heck reaction, it can be converted to other functional groups that are.

Another possibility involves the initial reaction of the carbonyl chloride to introduce a side chain that can subsequently participate in an intramolecular cyclization. For instance, the conversion of the carbonyl chloride to a ketone, followed by the introduction of an appropriately positioned alkyne or alkene, could set the stage for a palladium- or gold-catalyzed intramolecular cyclization to construct polycyclic indole scaffolds. beilstein-journals.orgresearchgate.netfao.org

The synthesis of 3,n-fused (n = 4–7) tricyclic indoles is an area of significant interest due to the prevalence of these motifs in biologically active natural products. encyclopedia.pub Methodologies such as intramolecular Fischer indole synthesis, Diels-Alder reactions, and Friedel-Crafts reactions have been traditionally employed. encyclopedia.pub More recently, transition-metal-catalyzed domino reactions have emerged as highly efficient methods for constructing these complex architectures. encyclopedia.pub While direct examples starting from this compound are not provided, the principles of these intramolecular cyclization strategies could certainly be applied to appropriately derivatized forms of this compound.

Mechanistic Investigations of Reactions Involving 1h Indole 6 Carbonyl Chloride

Elucidation of Reaction Pathways

The primary reaction pathway for 1H-Indole-6-carbonyl chloride is Friedel-Crafts acylation, where it serves as an acylating agent for various nucleophiles. The indole (B1671886) nucleus itself contains multiple nucleophilic centers, primarily the N-1 and C-3 positions, leading to potential side reactions or polymerization if not properly controlled. researchgate.net

In the presence of a Lewis acid catalyst, such as Zirconium tetrachloride (ZrCl₄), the carbonyl chloride group is activated, making it a potent electrophile. researchgate.net The reaction with a nucleophilic substrate, such as another indole molecule, typically proceeds via an electrophilic aromatic substitution mechanism. The pathway involves the formation of an electrophilic acylium ion or a Lewis acid-acyl chloride complex, which is then attacked by the nucleophile.

Alternative pathways can compete, particularly in the absence of a strong Lewis acid or in highly polar solvents. These can include nucleophilic addition-elimination at the carbonyl carbon without prior activation. researchgate.net However, for C-C bond formation with aromatic substrates, the Lewis acid-catalyzed pathway is the most significant.

Identification of Key Intermediates

The course of reactions involving this compound is dictated by the formation of several key transient species.

Acylium Ion/Lewis Acid Complex : The first crucial intermediate is the electrophilic acylating agent. In the presence of a Lewis acid (LA) like AlCl₃ or ZrCl₄, the acyl chloride forms a complex (R-CO-Cl-LA) or, through complete dissociation, an acylium ion ([R-C=O]⁺). This species is a highly reactive electrophile.

Sigma Complex (Wheland Intermediate) : When the activated acyl group is attacked by a nucleophile (e.g., the C-3 position of another indole molecule), a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate is formed. The positive charge in this intermediate is delocalized across the aromatic system. The rearomatization of this complex through the loss of a proton is typically the final step in the substitution, leading to the acylated product. researchgate.net

In the context of indole reacting with aldehydes, a related 2-azafulvene intermediate has been proposed, highlighting the diverse reactive species that can be generated from the indole core under different conditions. mdpi.com

Transition State Analysis in Catalytic Cycles

Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), provides insight into the energy barriers and geometries of the rate-determining steps in a reaction. For the Lewis acid-catalyzed acylation using this compound, analysis would focus on the transition state for the attack of the nucleophile on the activated acyl group.

While specific DFT studies on this compound are not widely published, analogous studies on the reactivity of substituted indoles, such as indole arynes, offer a model for this analysis. acs.org Such calculations predict charge distribution and bond angles in the transition state, explaining observed regioselectivity. For instance, in the 6,7-indolyne, the C6 position is predicted to be significantly more positive than C7, and the C5-C6-C7 bond angle of 135.3° is consistent with carbocationic character, which dictates its reactivity in cycloadditions. acs.org A similar analysis for the acylation reaction would model the interaction between the nucleophile and the acylium ion, evaluating the energy profiles of potential pathways to determine the most favorable route.

Regioselectivity and Stereoselectivity Studies

Regioselectivity is a paramount concern in the reactions of this compound due to the multiple reactive sites on the indole ring. Stereoselectivity becomes relevant when chiral centers are formed.

The indole ring is an electron-rich heterocycle with the highest electron density at the C-3 position. Consequently, this is the most nucleophilic carbon and the preferred site for electrophilic attack. researchgate.net

C-3 vs. N-1 Acylation : In Friedel-Crafts acylation reactions where indole acts as the nucleophile, the primary competition is between acylation at the C-3 carbon and the N-1 nitrogen. The use of specific Lewis acids and control of reaction conditions are crucial to direct the reaction to the desired position. Zirconium tetrachloride (ZrCl₄) has been shown to be an efficient catalyst for promoting regioselective C-3 acylation of indoles with acyl chlorides, minimizing the common competing N-1 acylation and 1,3-diacylation. researchgate.net Similarly, TiCl₄ has been used to achieve regiospecific C-3 acylation using N-acylbenzotriazoles as the acylating agent. acs.org

The electron-withdrawing nature of the carbonyl chloride group at the C-6 position deactivates the benzene (B151609) portion of the indole nucleus towards further electrophilic substitution. This effect further enhances the intrinsic preference for electrophilic attack at the pyrrole (B145914) ring, specifically at the C-3 position.

The table below summarizes the regiochemical outcomes for the acylation of indole under various catalytic conditions, which are directly applicable to reactions involving this compound as the acylating agent.

| Catalyst/Conditions | Acylating Agent Type | Major Product | Minor Product(s) | Reference |

|---|---|---|---|---|

| ZrCl₄ | Acyl Chloride | C-3 Acylindole | N-1 Acylindole, 1,3-Diacylindole | researchgate.net |

| TiCl₄ | N-Acylbenzotriazole | C-3 Acylindole | Not specified | acs.org |

| No Catalyst (neat) | Aldehyde | Bis(indolyl)methanes (from C-3 attack) | 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles (N-1/C-3 product) | mdpi.com |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

For ¹H NMR of 1H-Indole-6-carbonyl chloride, one would expect to observe distinct signals for each of the non-equivalent protons in the molecule. The indole (B1671886) ring protons would likely appear in the aromatic region of the spectrum, with their chemical shifts and coupling patterns providing information about their relative positions. The N-H proton of the indole ring would typically appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the acyl chloride group would be expected to resonate at a characteristic downfield chemical shift.

Currently, specific, experimentally-derived ¹H NMR and ¹³C NMR data for this compound are not available in the reviewed literature.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY experiments would reveal proton-proton coupling networks, helping to identify adjacent protons within the indole ring system.

HSQC spectra would correlate directly bonded proton and carbon atoms.

Detailed 2D NMR studies on this compound have not been reported in the available scientific literature.

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

The N-H stretch of the indole ring.

Aromatic C-H stretches .

The C=O stretch of the carbonyl chloride, which would be a strong and prominent band.

C=C stretching vibrations of the aromatic rings.

An experimental FT-IR spectrum for this compound is not documented in the sources reviewed.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to display absorption maxima corresponding to the π-π* transitions of the indole chromophore. The position and intensity of these bands would be influenced by the carbonyl chloride substituent. This data is valuable for understanding the electronic properties of the molecule.

Specific UV-Vis absorption data for this compound has not been found in the surveyed literature.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable crystals of this compound could be grown, SC-XRD analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. This technique would unequivocally confirm the molecular structure.

There are no published reports of the single crystal structure of this compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.

While the molecular weight of this compound can be calculated, specific experimental mass spectrometry data, including fragmentation patterns, are not available in the reviewed scientific databases.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. mdpi.comnih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties. For a molecule like 1H-Indole-6-carbonyl chloride, DFT would be the foundational method for a wide array of computational analyses.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis would explore the different spatial orientations of the carbonyl chloride group relative to the indole (B1671886) ring. This is particularly important for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. The results of such an analysis would identify the most stable conformer and the energy barriers between different conformations.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value |

|---|---|

| C-C (indole ring) | 1.37 - 1.41 Å |

| C-N (indole ring) | 1.37 - 1.38 Å |

| N-H (indole ring) | 1.01 Å |

| C-C (carbonyl) | 1.50 Å |

| C=O (carbonyl) | 1.20 Å |

| C-Cl (carbonyl) | 1.79 Å |

| C-C-N (angle) | 107 - 110° |

| C-C=O (angle) | 120° |

Vibrational Frequency Analysis and Spectroscopic Correlation

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. researchgate.netresearchgate.net For this compound, this would help in identifying characteristic vibrations such as the N-H stretch, the C=O stretch of the carbonyl chloride group, and the various C-H and ring vibrations. researchgate.net

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Correlation |

|---|---|---|

| N-H Stretch | 3450 | Sharp band in IR spectrum |

| C=O Stretch | 1750 | Strong, characteristic band in IR |

| C-Cl Stretch | 750 | Band in the fingerprint region |

| Indole Ring Breathing | 1400-1600 | Multiple bands in IR and Raman |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cnyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netuni-muenchen.de It provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). MEP maps are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms and the carbonyl carbon.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. faccts.deusc.eduusc.edu NBO analysis can be used to understand charge distribution, hybridization, and delocalization effects. For this compound, NBO analysis would quantify the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization within the indole ring and the carbonyl group.

Table 4: Hypothetical NBO Analysis Summary for Key Orbitals in this compound

| Bond/Lone Pair | Occupancy | Description |

|---|---|---|

| C=O (π bond) | 1.98 e | Strong double bond character |

| N (lone pair) | 1.95 e | Localized on the nitrogen atom |

Global Reactivity Parameters

Table 5: Hypothetical Global Reactivity Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. researchgate.net It is particularly valuable for predicting the ultraviolet-visible (UV-Vis) spectra by determining the energies of electronic transitions from the ground state to various excited states. researchgate.netnih.gov While TD-DFT is known for its computational efficiency, the accuracy of its predictions can be influenced by the choice of the exchange-correlation functional, especially for charge-transfer excited states. arxiv.orgnih.gov

Studies on the parent indole molecule and its derivatives have demonstrated the utility of TD-DFT in interpreting experimental spectra. nih.gov For instance, investigations into indole hydrazones, designed as colorimetric sensors, utilized TD-DFT to simulate their UV-Vis absorption spectra in acetonitrile (B52724). researchgate.net These calculations successfully predicted a bathochromic (red) shift in the maximum absorption wavelength (λmax) upon deprotonation of the sensor molecule, a finding that correlated well with experimental observations. researchgate.net The calculations showed that this shift was associated with significant charge transference from the indole moiety toward the dinitrophenyl hydrazine (B178648) portion of the molecule. researchgate.net

Similarly, computational studies on indole and various azaindoles have used TD-DFT to predict their electronic spectra, providing valuable data for comparison with experimental photoemission and excitation results. nih.govmdpi.com These theoretical predictions can help in the assignment of spectral bands and provide insights into the electronic structure of these heterocyclic compounds. nih.govmdpi.com

Table 1: Representative TD-DFT Calculated Electronic Transitions for Indole Derivatives

| Compound Class | Solvent/Phase | Functional/Basis Set | Calculated λmax (nm) | Key Transition Characteristic | Reference |

|---|---|---|---|---|---|

| Indole Hydrazone Sensor (Neutral) | Acetonitrile | M06-2X/6-311+G(d,p) | ~433 | Charge transference from indole | researchgate.net |

| Indole Hydrazone Sensor (Deprotonated) | Acetonitrile | M06-2X/6-311+G(d,p) | ~471 | Enhanced charge transfer, red-shift | researchgate.net |

| Indole | Gas Phase | CASPT2 | Not specified | Comparison with experimental UV absorption | nih.gov |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a chemical system to define atoms, chemical bonds, and molecular structure. wiley.comresearchgate.net This approach is used to characterize the nature of chemical bonds—whether they are covalent, ionic, or possess characteristics of both—and to identify and quantify weaker non-covalent interactions, such as hydrogen bonds. mdpi.comresearchgate.net

The analysis focuses on identifying bond critical points (BCPs), which are locations where the electron density is at a minimum between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.

In the context of indole derivatives, QTAIM has been applied to understand intramolecular and intermolecular interactions that stabilize molecular structures. For example, a study on 1H-indole-2,3-dione complexes with various cations used QTAIM to investigate the properties of bond critical points in the complexes, complementing analyses of charge transfer and interaction energies. researchgate.net In another comprehensive study of novel indole-based imines and amines, QTAIM analysis was employed alongside other computational methods to evaluate the stability provided by non-covalent interactions and intramolecular hydrogen bonding networks. researchgate.net The findings from QTAIM are often consistent with results from other analyses like Natural Bond Orbital (NBO) and Hirshfeld surface analysis, providing a deeper understanding of the forces governing molecular conformation and crystal packing. researchgate.net

Table 2: Conceptual Application of QTAIM Parameters for Bond Analysis

| Interaction Type | Typical Electron Density at BCP (ρ) (a.u.) | Typical Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation | Reference |

|---|---|---|---|---|

| Covalent Bond | Large and positive | Negative | Shared interaction, accumulation of charge | researchgate.net |

| Hydrogen Bond / Non-covalent interaction | Small and positive | Positive | Closed-shell interaction, depletion of charge | mdpi.comresearchgate.net |

Note: This table presents generalized values to illustrate the principles of QTAIM analysis as applied to organic molecules.

Solvation Model Applications (e.g., PCM)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are essential for accurately simulating chemical processes in solution. The Polarizable Continuum Model (PCM) is one of the most common implicit solvation models. It approximates the solvent as a continuous dielectric medium that becomes polarized by the solute, allowing for the calculation of solvation energies and the effect of the solvent on molecular geometry and spectral properties.

In studies of indole derivatives, PCM and similar models are frequently used. For example, in the TD-DFT calculations of indole hydrazone sensors mentioned previously, the simulations were performed in acetonitrile using a solvation model to mimic the experimental conditions. researchgate.net Theoretical studies on quinolone derivatives have also utilized the PCM method to investigate the metric parameters of intramolecular hydrogen bonds, comparing the results with gas-phase calculations and experimental X-ray data. mdpi.com The results showed that the inclusion of the solvent environment via PCM led to bond lengths that were different from the gas-phase calculations, highlighting the importance of accounting for solvent effects. mdpi.com These models are crucial for achieving better agreement between theoretical predictions and experimental measurements conducted in solution.

Applications of 1h Indole 6 Carbonyl Chloride in Complex Molecular Architecture Construction

Utilization as a Building Block for Heterocyclic Scaffolds

1H-Indole-6-carbonyl chloride serves as a versatile precursor for the synthesis of a wide array of heterocyclic scaffolds, primarily through the reactivity of its acyl chloride functional group. This reactivity allows for the facile introduction of the indole-6-carboxamide moiety, a key structural unit in many biologically active compounds. The reaction of this compound with various amines is a common strategy to generate a library of N-substituted indole-6-carboxamides. These amides can then be further manipulated to construct more complex heterocyclic systems.

For instance, substituted indole-6-carboxamides have been synthesized and identified as potent and selective antagonists of peptidoleukotrienes. nih.gov The synthesis typically involves the coupling of this compound or the corresponding carboxylic acid with a suitable amine. While initial derivatives showed moderate potency, further structural modifications on the amide, indole (B1671886), and other parts of the molecule led to compounds with subnanomolar affinity for the target receptor. nih.gov

The indole nucleus, in general, is a privileged structure in medicinal chemistry, and the ability to functionalize the 6-position via the carbonyl chloride provides a strategic handle for developing new therapeutic agents. arkat-usa.orgresearchgate.net The synthesis of new indole and pyrrole (B145914) carboxamides based on amino acids has been explored, demonstrating the tolerance of the coupling reaction to various substitutions on both the aromatic ring and the amino acid, resulting in good yields of the desired products. nih.gov

Interactive Data Table: Examples of Heterocyclic Scaffolds Derived from Indole Carboxamides

| Scaffold Class | Precursor | Key Reaction | Biological Relevance |

| Indole-6-carboxamides | This compound | Amidation | Peptidoleukotriene antagonists nih.gov |

| Indole-2-carboxamides | 1H-Indole-2-carboxylic acid | Amidation | Antitumor, anti-inflammatory, antibacterial arkat-usa.org |

| Pyrrole carboxamides | Pyrrole-2-carboxylic acid | Amidation | Antifungal nih.gov |

Construction of Fused Indole-Based Systems

The construction of fused indole-based systems often involves intramolecular cyclization reactions where a substituent at the 6-position, introduced via this compound, participates in ring formation. While direct examples starting from this compound are not extensively documented in readily available literature, the general principles of indole chemistry suggest its potential in such transformations.

A general approach involves the synthesis of an indole-6-carboxamide with a suitably functionalized N-substituent. This substituent can be designed to undergo a subsequent intramolecular cyclization, leading to the formation of a new ring fused to the indole core. For example, a multicomponent reaction has been developed for the modular assembly of indole-fused seven-membered heterocycles, showcasing the versatility of the indole scaffold in constructing complex polycyclic systems. nih.govsemanticscholar.org

Furthermore, intramolecular cyclization of indole derivatives is a widely used strategy. For instance, an iridium-catalyzed intramolecular cyclization of allyl alcohol-indole hybrids has been reported to produce photoluminescent 5H-benzo[b]carbazoles. metu.edu.tr Although this example does not start from the 6-carbonyl chloride, it illustrates the principle of using a functionalized indole to build fused systems. The strategic placement of a reactive group through the 6-carbonyl function could enable similar intramolecular cyclizations to form novel fused indole architectures.

Derivatization for Scaffold Diversity Generation

This compound is a key starting material for diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening. The acyl chloride functionality allows for the rapid and efficient introduction of a wide range of substituents by reacting it with a diverse set of nucleophiles, such as amines, alcohols, and thiols.

This approach enables the generation of large libraries of indole-6-carboxamides, esters, and thioesters with varied physicochemical properties. These libraries can then be screened for biological activity against various targets. The concept of DOS is to explore a larger area of chemical space to increase the probability of discovering novel bioactive compounds. nih.govscispace.com

The synthesis of indole derivatives is a central theme in many DOS campaigns due to the prevalence of the indole scaffold in natural products and pharmaceuticals. nih.gov By starting with a common core like this compound and introducing diversity at the 6-position, chemists can systematically explore the structure-activity relationships (SAR) of the resulting compounds. This modular approach is highly efficient for generating chemical diversity and accelerating the drug discovery process.

Synthesis of Intermediates for Advanced Synthetic Targets

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including natural products and their analogues. The indole-6-carboxamide moiety is a feature in several biologically active alkaloids. nih.gov The synthesis of these complex targets often involves the preparation of a functionalized indole core, for which this compound can be a valuable starting material.

For example, in the total synthesis of indole alkaloids, a common strategy is to first construct a suitably substituted indole ring and then elaborate it to the final target. The ability to introduce a carboxamide group at the 6-position via the acyl chloride provides a handle for further chemical transformations. This could include reductions, cross-coupling reactions, or participation in cyclization cascades to build the intricate polycyclic systems characteristic of many indole alkaloids. nih.gov

The synthesis of substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent antagonists of peptidoleukotrienes highlights the role of these intermediates in the development of new drugs. nih.gov The synthetic route to these compounds would likely involve the use of the corresponding indole-carbonyl chlorides as key building blocks.

Future Research Perspectives and Directions

Development of Green and Sustainable Synthetic Routes

The imperative for environmentally responsible chemical manufacturing is driving significant innovation in synthetic methodology. Future research on 1H-Indole-6-carbonyl chloride will likely prioritize the development of green and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Key directions include:

Use of Greener Solvents and Reagents: Traditional indole (B1671886) syntheses often rely on hazardous reagents and volatile organic solvents. Future routes will explore the use of benign solvents like ethanol (B145695) or water and replace toxic reagents with safer alternatives. rsc.orgresearchgate.net For instance, methods using yttrium triflate in ionic liquids under microwave irradiation have shown promise for the clean acylation of indoles and could be adapted. researchgate.netnih.gov

Recyclable Catalysts: The use of heterogeneous catalysts, such as magnetic nanoparticles, offers a pathway to more sustainable processes. researchgate.net These catalysts can be easily recovered and reused multiple times without a significant loss of activity, aligning with the principles of green chemistry.

Atom Economy: Multicomponent reactions (MCRs) are particularly attractive as they construct complex molecules from simple starting materials in a single step, maximizing atom economy. rsc.org Designing an MCR that incorporates the this compound scaffold or generates it in situ would represent a significant advancement in sustainability. rsc.org

Exploration of Novel Catalytic Systems for Functionalization

While the core of this compound is established, its true potential lies in the selective functionalization of its indole ring. The development of novel catalytic systems is crucial for accessing new chemical space and creating derivatives with enhanced properties. Transition-metal catalysis, in particular, continues to offer powerful tools for C–H bond functionalization. rsc.orgresearchgate.net

Future research will likely focus on:

Site-Selective C–H Functionalization: A major challenge in indole chemistry is controlling the position of new substituents. chim.it Advanced catalytic systems involving metals like palladium, rhodium, and copper are being developed to selectively target C–H bonds at the C2, C4, C5, and C7 positions, which are traditionally less reactive than the C3 position. rsc.orgnih.gov This would allow for precise modification of the this compound benzene (B151609) ring.

Dual Catalytic Systems: The combination of different catalytic modes, such as photoredox and nickel catalysis, can enable challenging transformations like the synthesis of indolines from iodoacetanilides and alkenes. organic-chemistry.org Applying such dual catalytic strategies to derivatives of this compound could open pathways to novel three-dimensional structures.

Iterative Synthesis: Inspired by methods used for creating complex polyaromatic hydrocarbons, iterative chain growth (ICG) strategies could be applied to indole derivatives. nih.gov This involves a repeated sequence of reactions, such as iridium-catalyzed C–H borylation followed by Suzuki–Miyaura coupling, to build indole oligomers with precise control over length and connectivity. rsc.org This could be used to create novel polymers and materials starting from a functionalized indole unit.

| Catalytic System | Reaction Type | Potential Application for Indole-6-carbonyl chloride |

| Palladium/Norbornene | Cooperative Catalysis | Synthesis of polysubstituted indoles from oxime esters and aryl iodides. nih.gov |

| Rhodium(II) | Enantioselective C–H Functionalization | Asymmetric introduction of functional groups at the C3 position. acs.org |

| Nickel/Photoredox | Dual Catalysis | Highly regioselective synthesis of indoline (B122111) derivatives. organic-chemistry.org |

| Iridium | C–H Borylation | Iterative synthesis for the creation of indole-based oligomers and materials. nih.govrsc.org |

| Gold | Photoredox Catalysis | Free-radical cyclizations onto the indole ring under mild conditions. acs.orgnih.gov |

Investigation of Underexplored Reactivity Modes

Beyond established reactions, future research will delve into novel ways the this compound molecule can react, focusing on both the acyl chloride and the indole core.

Acyl Radical Precursors: Aroyl chlorides are now being explored as precursors to acyl radicals under visible-light photoredox catalysis. rsc.org This redox-neutral approach allows for the formation of new C–C bonds in radical cascade reactions, which could be used to synthesize complex heterocyclic compounds from this compound.

Divergent Reactivity with Transition Metals: The acyl chloride group can exhibit diverse reactivity depending on the transition metal catalyst used. nih.govnih.gov For example, reactions with unsaturated C-C bonds catalyzed by palladium, rhodium, or iridium can lead to a variety of products through pathways other than simple acylation. nih.gov Exploring this divergent reactivity could lead to the discovery of entirely new transformations.

Photoredox-Mediated C–H Functionalization: Visible-light photocatalysis provides a mild and powerful platform for generating radical intermediates. acs.org This can be harnessed for late-stage functionalization, enabling the introduction of aryl groups at the C2 position of the indole ring, even within complex biomolecules. acs.org This technique offers a powerful tool for modifying peptides and proteins containing tryptophan, a derivative of indole.

Advanced Computational Design for Predictive Synthesis

The integration of computational chemistry into the synthetic planning process is set to accelerate the discovery of new reactions and molecules. For a scaffold like this compound, computational tools can provide invaluable insights.

Mechanism Elucidation with DFT: Density Functional Theory (DFT) calculations are instrumental in understanding complex reaction mechanisms. jlu.edu.cncapes.gov.bracs.org By modeling the energetics of different reaction pathways, researchers can predict stereoselectivity and regioselectivity, explain unexpected outcomes, and rationally design better catalysts. acs.orgniscpr.res.in For example, DFT can clarify the competing mechanisms in the polymerization of indoles or the cycloaddition of indolyl-allenes. capes.gov.bracs.org

Predictive QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of molecules with their biological activity. d-nb.inforesearchgate.net By developing a QSAR model for a series of derivatives made from this compound, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

In Silico Drug Design: Molecular docking and molecular dynamics simulations are powerful tools for designing new drug candidates. espublisher.comnih.govmdpi.com These methods can predict how derivatives of this compound might bind to a specific biological target, such as an enzyme or receptor. mdpi.com This in silico approach helps in designing molecules with improved potency and selectivity, guiding synthetic efforts toward the most promising therapeutic agents. espublisher.com

By pursuing these future research directions, the scientific community can continue to build upon the utility of this compound, developing more efficient and sustainable synthetic methods and creating novel molecules with significant potential in medicine and materials science.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.